molecular formula C11H13ClF2O B8031603 1-Chloro-2,4-difluoro-5-(3-methylbutoxy)benzene

1-Chloro-2,4-difluoro-5-(3-methylbutoxy)benzene

Cat. No.: B8031603
M. Wt: 234.67 g/mol
InChI Key: QLTOFTQSILPNJL-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-5-(3-methylbutoxy)benzene is an aromatic compound with the molecular formula C11H13ClF2O It is characterized by the presence of chlorine, fluorine, and a 3-methylbutoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-difluoro-5-(3-methylbutoxy)benzene can be synthesized through a multi-step process involving the substitution of hydrogen atoms on a benzene ring with chlorine, fluorine, and a 3-methylbutoxy group. One common method involves the use of chlorobenzene as a starting material, followed by fluorination and subsequent etherification to introduce the 3-methylbutoxy group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to optimize the substitution reactions. The final product is purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-difluoro-5-(3-methylbutoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Coupling Reactions: Palladium catalysts with organoboron reagents under mild conditions.

Major Products:

  • Substituted aromatic compounds with various functional groups.
  • Quinones and hydro derivatives.
  • Biaryl compounds through coupling reactions.

Scientific Research Applications

1-Chloro-2,4-difluoro-5-(3-methylbutoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-2,4-difluoro-5-(3-methylbutoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards certain molecular targets .

Comparison with Similar Compounds

Uniqueness: This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

1-chloro-2,4-difluoro-5-(3-methylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF2O/c1-7(2)3-4-15-11-5-8(12)9(13)6-10(11)14/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTOFTQSILPNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=C(C=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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